5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative. This compound is characterized by the presence of bromine atoms attached to both the pyrimidine ring and the propyl side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of pyrimidine-2,4(1H,3H)-dione.
Bromination: The pyrimidine-2,4(1H,3H)-dione is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The brominated pyrimidine is then reacted with 2,3-dibromopropane under basic conditions to introduce the 2,3-dibromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atoms, leading to the formation of less halogenated derivatives.
Oxidation: Oxidative conditions can lead to the formation of more oxidized products, potentially involving the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of less halogenated pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Scientific Research Applications
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a shorter alkyl chain.
5-Bromo-1-(3-bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a different bromination pattern on the alkyl chain.
5-Chloro-1-(2,3-dichloropropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of multiple bromine atoms, which can enhance its reactivity and potential biological activity
Properties
IUPAC Name |
5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3N2O2/c8-1-4(9)2-12-3-5(10)6(13)11-7(12)14/h3-4H,1-2H2,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKMYSDJRNSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(CBr)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699488 |
Source
|
Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195508-05-5 |
Source
|
Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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